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molecular formula C12H12N2O B7861797 1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one

1-Phenyl-3-cyclopropyl-1H-pyrazole-5(4H)-one

Cat. No. B7861797
M. Wt: 200.24 g/mol
InChI Key: HKJPQPBEQASGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652057B2

Procedure details

To a solution of methyl-3-cyclopropyl-3-oxopropionate (17 g) in acetic acid (40 mL) in a round bottom flask under argon was added phenylhydrazine (12.93 g). The mixture was immersed into an oil bath and heated to 120° C. overnight. The reaction vessel was then cooled and the acetic acid was evaporated in vacuo and the remaining solid was dissolved in EtOAc and water. The phases were separated and the aqueous phase was extracted with further EtOAc. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo and azeotroped with toluene (2×). The crude residue was then purified via trituration with a 1:1 mixture of ether/pentane to afford the desired 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one (20.8 g) as a light brown solid. MS (ESI+): 201.3 ([M+H]+).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:10])[CH2:4][C:5]([CH:7]1[CH2:9][CH2:8]1)=O.[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)(=O)C>[CH:7]1([C:5]2[CH2:4][C:3](=[O:10])[N:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:18]=2)[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC(CC(=O)C1CC1)=O
Name
Quantity
12.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was immersed into an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was then cooled
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with further EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (2×)
CUSTOM
Type
CUSTOM
Details
The crude residue was then purified via trituration with a 1:1 mixture of ether/pentane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1CC(N(N1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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